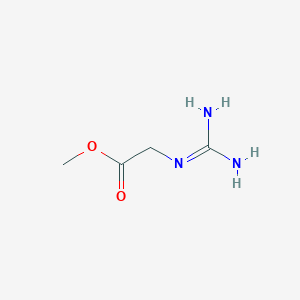

Methyl 2-guanidinoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H9N3O2 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

methyl 2-(diaminomethylideneamino)acetate |

InChI |

InChI=1S/C4H9N3O2/c1-9-3(8)2-7-4(5)6/h2H2,1H3,(H4,5,6,7) |

InChI Key |

BYUOAQWHIKQRNX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Guanidinoacetic Acid and its Methyl Ester Derivative

Disclaimer: This technical guide focuses primarily on the chemical and biological properties of guanidinoacetic acid (GAA), the direct precursor to methyl 2-guanidinoacetate. Due to a significant lack of available scientific literature and experimental data for this compound, this document leverages the comprehensive data of its parent compound to provide a thorough technical overview. Information specific to this compound is included where available and is clearly delineated.

Introduction

Guanidinoacetic acid (GAA), also known as glycocyamine, is a naturally occurring amino acid derivative synthesized in the kidneys from L-arginine and glycine. It serves as the immediate and direct precursor in the biosynthesis of creatine, a vital molecule for cellular energy metabolism, particularly in tissues with high energy demands such as skeletal muscle and the brain. Its methyl ester, this compound, is a derivative where the carboxylic acid group is esterified. While GAA is extensively studied for its role in animal nutrition and as a potential therapeutic agent, its methyl ester remains largely uncharacterized in scientific literature. This guide provides a detailed summary of the chemical properties, biological significance, and relevant experimental methodologies for GAA, with inferred properties and synthesis of its methyl ester.

Chemical and Physical Properties

The chemical and physical properties of Guanidinoacetic Acid (GAA) are well-documented. In contrast, specific experimental data for this compound is sparse. The properties of GAA are summarized in Table 1.

Table 1: Physicochemical Properties of Guanidinoacetic Acid (GAA)

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇N₃O₂ | [1] |

| Molecular Weight | 117.11 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | >300 °C | [3] |

| Water Solubility | 3.6 mg/mL at 15 °C | [1] |

| pKa (Strongest Acidic) | ~3.4 | [4] |

| pKa (Strongest Basic) | ~12.2 | [5] |

| logP | -1.8 | [5] |

This compound has a molecular formula of C₄H₉N₃O₂ and a molecular weight of 131.13 g/mol . The esterification of the carboxylic acid group would be expected to decrease its water solubility and alter its pKa values compared to GAA.

Biological Significance and Signaling Pathways

Creatine Biosynthesis Pathway

Guanidinoacetic acid is a central intermediate in the endogenous synthesis of creatine. This two-step pathway is crucial for maintaining the necessary pool of creatine for cellular energy buffering.

-

Step 1: Synthesis of GAA: In the kidneys, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine, forming GAA and L-ornithine.[6]

-

Step 2: Methylation to Creatine: GAA is then transported to the liver, where it is methylated by the enzyme guanidinoacetate N-methyltransferase (GAMT), using S-adenosylmethionine (SAM) as the methyl donor, to produce creatine.[6]

This pathway is tightly regulated, with creatine levels providing feedback inhibition on the AGAT enzyme.[6]

mTOR Signaling Pathway

Recent studies have indicated that GAA can influence muscle growth and myogenic differentiation through the Akt/mTOR/S6K signaling pathway.[7] This pathway is a central regulator of protein synthesis and cell growth. Supplementation with GAA has been shown to promote myotube growth, suggesting a role beyond just being a creatine precursor.[7] The activation of the mTOR pathway by GAA is a key area of research for its potential applications in animal feed and as a therapeutic agent for muscle-wasting conditions.[8][9]

Nrf2 Signaling Pathway

While direct evidence linking GAA to the Nrf2 pathway is still emerging, GAA's role in cellular metabolism suggests potential indirect interactions. The Nrf2 pathway is a key regulator of cellular antioxidant responses. Given that creatine synthesis and the associated methylation cycle can impact cellular redox status, it is plausible that GAA levels could influence Nrf2 activation.

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This protocol describes a general method for the synthesis of this compound from guanidinoacetic acid via Fischer esterification.

Materials:

-

Guanidinoacetic acid (GAA)

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve guanidinoacetic acid in an excess of anhydrous methanol.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography.

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography as needed.

Determination of pKa by Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of guanidinoacetic acid using acid-base titration.[2][6]

Materials:

-

0.1 M Guanidinoacetic acid solution

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Calibrated pH meter

-

Burettes, beaker, magnetic stirrer

Procedure:

-

Pipette a known volume (e.g., 20 mL) of the 0.1 M guanidinoacetic acid solution into a beaker.

-

Standardize the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Measure and record the initial pH of the GAA solution.

-

Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.3 mL) and recording the pH after each addition until the pH drops to approximately 1.5.

-

In a separate experiment, titrate a fresh 20 mL aliquot of the GAA solution with 0.1 M NaOH, again adding small increments and recording the pH until it reaches approximately 12.5.

-

Plot the pH versus the volume of titrant (HCl and NaOH) added.

-

The pKa values correspond to the pH at the midpoints of the buffer regions on the titration curve.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the determination of the thermodynamic solubility of guanidinoacetic acid in an aqueous buffer.[1][10]

Materials:

-

Guanidinoacetic acid (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Shaker or orbital incubator at a controlled temperature (e.g., 25°C or 37°C)

-

Centrifuge and/or syringe filters (0.22 µm)

-

HPLC-UV system for quantification

Procedure:

-

Add an excess amount of solid guanidinoacetic acid to a known volume of PBS in a sealed container to create a supersaturated slurry.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant.

-

Quantify the concentration of dissolved GAA in the clear filtrate using a validated HPLC-UV method.

-

The measured concentration represents the thermodynamic solubility of GAA under the specified conditions.

Stability Indicating HPLC-UV Method

This protocol provides a framework for assessing the stability of guanidinoacetic acid under various stress conditions.[11]

Materials:

-

Guanidinoacetic acid

-

HPLC-grade water, acetonitrile, and relevant buffers (e.g., phosphate, formate)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies

-

HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18)

Procedure:

-

Method Development: Develop an HPLC method capable of separating GAA from its potential degradation products. This typically involves optimizing the mobile phase composition, flow rate, and column temperature. A common mobile phase could be a gradient of an aqueous buffer and an organic solvent like acetonitrile.

-

Forced Degradation: Subject solutions of GAA to stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

-

Analysis: Analyze the stressed samples at various time points using the developed HPLC method.

-

Peak Purity: Assess the peak purity of the GAA peak in the stressed samples to ensure that it is not co-eluting with any degradation products.

-

Quantification: Quantify the amount of GAA remaining in the stressed samples to determine the degradation rate.

Conclusion

Guanidinoacetic acid is a pivotal molecule in cellular energy metabolism, primarily through its role as the direct precursor to creatine. Its chemical properties, including its high polarity and multiple ionizable groups, are well-suited for its biological functions. While its methyl ester, this compound, remains a compound of research interest, a comprehensive understanding of its chemical and biological profile requires further investigation. The experimental protocols detailed in this guide provide a robust framework for the synthesis and characterization of these and similar compounds, which is essential for ongoing research in drug development, nutritional science, and molecular biology.

References

- 1. enamine.net [enamine.net]

- 2. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. - [ebi.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. studylib.net [studylib.net]

- 7. Guanidinoacetic Acid Regulates Myogenic Differentiation and Muscle Growth Through miR-133a-3p and miR-1a-3p Co-mediated Akt/mTOR/S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Guanidinoacetic Acid: Analytical Methods and Quality Control_Baoding Lanpin Biotechnology Co., Ltd [zeaplant.com]

An In-depth Technical Guide to the Structure and Synthesis of Methyl 2-Guanidinoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-guanidinoacetate, a methylated derivative of the creatine precursor guanidinoacetic acid (GAA), is a molecule of significant interest in biochemical and pharmaceutical research. Understanding its structure and synthesis is crucial for exploring its potential therapeutic applications and for its use as a research tool. This technical guide provides a comprehensive overview of the chemical structure of this compound and details a plausible chemical synthesis pathway, including a detailed experimental protocol. The biological synthesis of its precursor, guanidinoacetic acid, is also discussed to provide a broader context.

Structure of this compound

This compound is characterized by a central glycine backbone with a guanidinium group attached to the nitrogen atom and a methyl ester at the carboxyl terminus.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₄H₉N₃O₂ | PubChem[1] |

| Molecular Weight | 131.13 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 23094-17-9 | PubChem[1] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in water (predicted) | - |

Structural Diagram

The chemical structure of this compound is illustrated below.

Synthesis Pathway

The synthesis of this compound can be approached through two primary routes: the esterification of guanidinoacetic acid or the guanidination of glycine methyl ester. The latter is often more practical due to the availability of the starting materials.

Biological Synthesis of the Precursor, Guanidinoacetic Acid (GAA)

In biological systems, guanidinoacetic acid (GAA) is the direct precursor to creatine.[2] The synthesis is a two-step enzymatic process primarily occurring in the kidneys and liver.[3]

-

Formation of Guanidinoacetic Acid: The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine, producing GAA and L-ornithine.[4]

-

Methylation to Creatine: Subsequently, guanidinoacetate N-methyltransferase (GAMT) methylates GAA, using S-adenosyl-L-methionine (SAM) as the methyl donor, to form creatine.[4]

The biological pathway is depicted in the following diagram.

Chemical Synthesis of this compound

A plausible and efficient method for the chemical synthesis of this compound involves the guanidination of glycine methyl ester hydrochloride using a suitable guanidinylating agent, such as S-methylisothiourea sulfate, in a basic medium.

The overall reaction is as follows:

Glycine methyl ester hydrochloride + S-Methylisothiourea sulfate → this compound

The workflow for this synthesis is outlined below.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from glycine methyl ester hydrochloride.

Materials and Reagents

-

Glycine methyl ester hydrochloride

-

S-Methylisothiourea sulfate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Appropriate solvents for TLC (e.g., ethyl acetate/methanol mixture)

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine methyl ester hydrochloride (1.0 eq) and S-methylisothiourea sulfate (0.5 eq, as it contains two guanidinylating equivalents) in deionized water.

-

pH Adjustment: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (e.g., 2M) dropwise while monitoring the pH. Adjust the pH to approximately 10.5.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup - Acidification and Extraction: Upon completion, cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 2 with concentrated hydrochloric acid. Extract the acidic aqueous solution with an organic solvent such as ethyl acetate to remove any non-polar impurities. Discard the organic layer.

-

Workup - Neutralization and Isolation: Carefully neutralize the aqueous layer with a weak base like sodium bicarbonate until the pH is approximately 7-8.

-

Concentration: Concentrate the neutralized aqueous solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel.

-

Characterization: Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and determine the yield.

Expected Spectroscopic Data

-

¹H NMR: A singlet corresponding to the methyl ester protons (~3.7 ppm), a singlet for the methylene protons adjacent to the ester and guanidinium groups (~4.0 ppm), and broad signals for the NH protons of the guanidinium group.

-

¹³C NMR: A signal for the methyl ester carbon (~52 ppm), a signal for the methylene carbon (~42 ppm), a signal for the carbonyl carbon of the ester (~170 ppm), and a signal for the carbon of the guanidinium group (~157 ppm).

-

FT-IR: Characteristic absorption bands for N-H stretching (around 3300-3100 cm⁻¹), C=O stretching of the ester (around 1740 cm⁻¹), and C-N stretching.

Conclusion

This technical guide has provided a detailed overview of the structure and a plausible synthesis pathway for this compound. The provided experimental protocol offers a practical approach for its preparation in a laboratory setting. A thorough understanding of its synthesis is fundamental for researchers and scientists in the fields of drug development and biochemical research, enabling further investigation into its biological activities and potential therapeutic applications. Further experimental work is required to confirm the specific reaction conditions, yields, and detailed spectroscopic characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 3. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Methyl 2-Guanidinoacetate (Guanidinoacetate) in Health and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-guanidinoacetate, more commonly known as guanidinoacetate (GAA), is a critical endogenous amino acid derivative that serves as the direct and sole precursor for creatine biosynthesis. This vital metabolic pathway, initiated by L-arginine:glycine amidinotransferase (AGAT) and completed by guanidinoacetate N-methyltransferase (GAMT), is fundamental for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain and skeletal muscle. Dysregulation of GAA metabolism, most notably in the autosomal recessive disorder GAMT deficiency, leads to a profound depletion of cerebral creatine and a pathogenic accumulation of GAA, resulting in severe neurological manifestations including intellectual disability, epilepsy, and movement disorders. Consequently, the quantification of GAA in biological fluids has become a key biomarker for the diagnosis of GAMT deficiency and is a cornerstone of newborn screening programs for this treatable inborn error of metabolism. This technical guide provides an in-depth overview of the biological role and significance of GAA, including its synthesis, metabolism, and physiological functions. It further details the pathophysiology associated with its dysregulation, presents quantitative data on its concentrations in health and disease, and provides comprehensive experimental protocols for its analysis and the characterization of related enzymatic activities.

Biological Role and Significance of Guanidinoacetate (GAA)

Guanidinoacetate is an intermediate metabolite in the synthesis of creatine, a molecule of paramount importance for cellular energy buffering.[1][2] The biological significance of GAA is therefore intrinsically linked to the function of the creatine/phosphocreatine system.

Creatine Biosynthesis

The de novo synthesis of creatine is a two-step enzymatic process that primarily involves the kidneys and the liver.[2][3]

-

Step 1: Formation of Guanidinoacetate (GAA). In the kidneys, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine, producing L-ornithine and GAA.[2] This is considered the rate-limiting step in creatine synthesis.[4]

-

Step 2: Methylation of GAA to Creatine. GAA is then transported via the bloodstream to the liver, where guanidinoacetate N-methyltransferase (GAMT) catalyzes the methylation of GAA to form creatine.[3] This reaction utilizes S-adenosylmethionine (SAM) as the methyl group donor, converting it to S-adenosylhomocysteine (SAH).[3]

The Creatine-Phosphocreatine Energy Shuttle

Once synthesized, creatine is released into circulation and taken up by high-energy demand tissues, such as skeletal muscle and the brain, via a specific creatine transporter (SLC6A8).[5] Within the cell, creatine kinase (CK) reversibly phosphorylates creatine to phosphocreatine. The phosphocreatine shuttle plays a crucial role in maintaining ATP homeostasis by rapidly regenerating ATP from ADP during periods of high energy consumption.[1]

Pathophysiology: Guanidinoacetate Methyltransferase (GAMT) Deficiency

GAMT deficiency is an autosomal recessive inborn error of creatine metabolism caused by mutations in the GAMT gene.[3][6] This genetic defect leads to a blockage in the conversion of GAA to creatine, resulting in two major biochemical consequences:

-

Creatine Deficiency: The lack of creatine production leads to a severe depletion of creatine and phosphocreatine in the brain and muscles, impairing cellular energy buffering.[1]

-

Guanidinoacetate Accumulation: The upstream metabolite, GAA, accumulates to toxic levels in various tissues and bodily fluids.[1][7]

The clinical manifestations of untreated GAMT deficiency are severe and primarily neurological, including:[8]

-

Intellectual disability

-

Severe speech delay

-

Epilepsy

-

Autistic-like behaviors

-

Involuntary movement disorders

The neurotoxicity of GAA is a key factor in the pathology of GAMT deficiency. Proposed mechanisms include excitotoxicity through interference with GABA-A receptors and impairment of mitochondrial energy metabolism.

Quantitative Data

The quantification of GAA and creatine in biological fluids is essential for the diagnosis and monitoring of GAMT deficiency. The following tables summarize typical concentrations in healthy individuals and the characteristic biochemical profile of patients with GAMT deficiency.

Table 1: Reference Ranges of Guanidinoacetate and Creatine in Healthy Individuals

| Analyte | Matrix | Age Group | Concentration Range | Citation(s) |

| Guanidinoacetate | Plasma | All ages | 0.1 - 0.5 µmol/L | [9][10] |

| Urine | Children & Adults | 10 - 150 µmol/mmol creatinine | [9][11] | |

| CSF | Children & Adults | 0.01 - 0.1 µmol/L | [1] | |

| Creatine | Plasma | All ages | 15 - 60 µmol/L | [9][10] |

| Urine | Children & Adults | 50 - 600 µmol/mmol creatinine | [9][11] | |

| CSF | Children & Adults | 30 - 60 µmol/L | [1] |

Table 2: Biochemical Profile in Guanidinoacetate Methyltransferase (GAMT) Deficiency

| Analyte | Matrix | Finding | Typical Concentration Range | Citation(s) |

| Guanidinoacetate | Plasma | Markedly Elevated | 5 - 20 µmol/L | [1][5] |

| Urine | Markedly Elevated | >1000 µmol/mmol creatinine | [7][10] | |

| CSF | Markedly Elevated | 2 - 10 µmol/L | [1] | |

| Creatine | Plasma | Low to Normal | < 15 µmol/L | [1][5] |

| Urine | Low to Normal | < 50 µmol/mmol creatinine | [1][7] | |

| CSF | Markedly Decreased | < 5 µmol/L | [1] |

Table 3: Apparent Kinetic Parameters of Enzymes in Creatine Biosynthesis

| Enzyme | Organism | Substrate | Apparent K_m | Apparent V_max | Citation(s) |

| Guanidinoacetate N-methyltransferase (GAMT) | Human | Guanidinoacetate | 9.5 - 14.8 µM | - | [12] |

| Human | S-adenosylmethionine | 68 - 78 µM | - | [12] | |

| L-arginine:glycine amidinotransferase (AGAT) | Mouse | Glycine | 2.06 mM | 6.48 ± 0.26 pmol/min/mg kidney | [4] |

| Mouse | L-arginine | 2.67 mM | 2.17 ± 0.49 pmol/min/mg kidney | [4] |

Experimental Protocols

Quantification of Guanidinoacetate in Plasma by LC-MS/MS

This protocol is a representative method for the sensitive and specific quantification of GAA.

4.1.1. Materials and Reagents

-

Guanidinoacetate (GAA) standard

-

¹³C₂-GAA (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Plasma samples (patient and control)

-

Microcentrifuge tubes

-

LC-MS/MS system with an ESI source

4.1.2. Sample Preparation

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ACN containing the ¹³C₂-GAA internal standard (final concentration, e.g., 1 µmol/L).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[13][14]

4.1.3. LC-MS/MS Analysis

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% FA in water.

-

Mobile Phase B: 0.1% FA in ACN.

-

Gradient: A suitable gradient to separate GAA from other plasma components (e.g., 0-5% B over 1 min, 5-95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

GAA: e.g., m/z 118 -> 76

-

¹³C₂-GAA: e.g., m/z 120 -> 78

-

4.1.4. Data Analysis

Quantify GAA concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

Guanidinoacetate Methyltransferase (GAMT) Enzyme Activity Assay

This assay measures the conversion of GAA to creatine in cell lysates.

4.2.1. Materials and Reagents

-

Lymphocytes or fibroblasts

-

Lysis buffer (e.g., Tris-HCl with protease inhibitors)

-

¹³C₂-Guanidinoacetate

-

S-adenosylmethionine (SAM)

-

¹³C₂-d₃-Creatine (internal standard)

-

Methanol

-

LC-MS/MS system

4.2.2. Procedure

-

Prepare cell lysates by sonication or freeze-thaw cycles in lysis buffer.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

Set up the reaction mixture containing cell lysate (e.g., 50-100 µg protein), ¹³C₂-GAA (e.g., 100 µM), and SAM (e.g., 200 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubate at 37°C for a defined period (e.g., 2-4 hours).

-

Stop the reaction by adding 3 volumes of ice-cold methanol containing the ¹³C₂-d₃-creatine internal standard.

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant by LC-MS/MS for the formation of ¹³C₂-creatine.[15]

4.2.3. Data Analysis

Calculate the rate of ¹³C₂-creatine formation and normalize it to the protein concentration and incubation time to determine the GAMT activity (e.g., in pmol/h/mg protein).

L-arginine:glycine amidinotransferase (AGAT) Enzyme Activity Assay

This assay measures the formation of GAA from arginine and glycine.

4.3.1. Materials and Reagents

-

Cell lysates (as in 4.2.1)

-

L-[guanido-¹⁵N₂]-Arginine

-

Glycine

-

¹³C₂-Guanidinoacetate (internal standard)

-

Methanol

-

LC-MS/MS system

4.3.2. Procedure

-

Prepare cell lysates and determine protein concentration as described for the GAMT assay.

-

Set up the reaction mixture containing cell lysate, L-[guanido-¹⁵N₂]-Arginine (e.g., 2 mM), and glycine (e.g., 5 mM) in a suitable buffer.

-

Incubate at 37°C for a defined period (e.g., 4-6 hours).

-

Stop the reaction with ice-cold methanol containing the ¹³C₂-Guanidinoacetate internal standard.

-

Process the sample as in the GAMT assay.

-

Analyze the supernatant by LC-MS/MS for the formation of ¹⁵N₂-Guanidinoacetate.[4]

4.3.3. Data Analysis

Calculate the rate of ¹⁵N₂-Guanidinoacetate formation and normalize to protein concentration and incubation time to determine AGAT activity.

Visualizations

References

- 1. Guanidino compounds in guanidinoacetate methyltransferase deficiency, a new inborn error of creatine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]

- 3. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labcorp.com [labcorp.com]

- 6. GAMT guanidinoacetate N-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Plasma creatinine assessment in creatine deficiency: A diagnostic pitfall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creatineinfo.org [creatineinfo.org]

- 9. Guanidinoacetate and creatine/creatinine levels in controls and patients with urea cycle defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Creatine and guanidinoacetate reference values in a French population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Guanidinoacetate methyltransferase (GAMT) deficiency: non-invasive enzymatic diagnosis of a newly recognized inborn error of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. flore.unifi.it [flore.unifi.it]

- 14. Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Production of Methyl 2-Guanidinoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-guanidinoacetate, more commonly known as creatine, is a vital molecule for cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as muscle and brain. Its endogenous production is a two-step enzymatic process involving L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT). This technical guide provides a comprehensive overview of the core principles governing the endogenous synthesis of creatine, including the biochemical pathway, enzymatic kinetics, regulatory mechanisms, and detailed experimental protocols for its study. The information is intended to serve as a foundational resource for researchers and professionals involved in the study of creatine metabolism and the development of therapeutic strategies for related disorders.

Introduction

Creatine plays a pivotal role in cellular bioenergetics by serving as a temporal and spatial buffer for ATP. The creatine kinase system, utilizing creatine and its phosphorylated form, phosphocreatine, facilitates the rapid regeneration of ATP at sites of high energy consumption. While dietary intake contributes to the body's creatine pool, endogenous synthesis is a critical source. This synthesis primarily occurs in the kidneys and liver, involving a coordinated interplay between two key enzymes.[1][2] Disruptions in this pathway lead to cerebral creatine deficiency syndromes, characterized by severe neurological and developmental impairments.[3][4] A thorough understanding of the endogenous production of creatine is therefore essential for both basic research and clinical applications.

The Biosynthetic Pathway of this compound (Creatine)

The endogenous synthesis of creatine from the amino acids L-arginine and L-glycine is a two-step process:

Step 1: Formation of Guanidinoacetate (GAA)

The first and rate-limiting step is the transfer of an amidino group from L-arginine to glycine, catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT) . This reaction produces guanidinoacetate (GAA) and L-ornithine.[1] AGAT is predominantly located in the mitochondria of kidney and pancreas cells.[5][6]

Step 2: Methylation of Guanidinoacetate

In the second step, GAA is methylated to form creatine. This reaction is catalyzed by guanidinoacetate N-methyltransferase (GAMT) , which utilizes S-adenosylmethionine (SAM) as the methyl donor, converting it to S-adenosylhomocysteine (SAH).[7] GAMT is primarily found in the cytoplasm of liver and pancreas cells.[5] Following its synthesis, creatine is transported via the bloodstream to tissues with high energy requirements.[1]

Enzyme Kinetics and Regulation

The efficiency and regulation of creatine biosynthesis are governed by the kinetic properties of AGAT and GAMT and by feedback mechanisms.

Quantitative Data on Enzyme Kinetics

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an indication of substrate affinity.

| Enzyme | Species & Tissue | Substrate | Km | Vmax | Reference |

| AGAT | Mouse Kidney | L-Glycine | 2.06 mM | 6.48 ± 0.26 pmol/min/mg kidney | [8] |

| Mouse Kidney | L-Arginine | 2.67 mM | 2.17 ± 0.49 pmol/min/mg kidney | [8] | |

| GAMT | Human (Fibroblasts, Lymphoblasts, Amniotic cells) | Guanidinoacetate | 9.5 - 14.8 µM | - | [9] |

| Human (Fibroblasts, Lymphoblasts, Amniotic cells) | S-Adenosylmethionine | 68 - 78 µM | - | [9] |

Regulation of the Biosynthetic Pathway

The endogenous synthesis of creatine is tightly regulated to maintain homeostasis. The primary regulatory point is the AGAT-catalyzed reaction.

-

Feedback Inhibition: The final product, creatine, acts as a feedback inhibitor by repressing the synthesis of AGAT at the transcriptional level.[10]

-

Product Inhibition: The AGAT reaction is also competitively inhibited by L-ornithine, one of its products.[10]

-

Hormonal Regulation: Growth hormone and thyroxine have been shown to induce AGAT activity.[1][6]

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is crucial for studying creatine biosynthesis. Below are detailed methodologies for key experiments.

Radiometric Assay for GAMT Activity

This method is based on the transfer of a radiolabeled methyl group from S-adenosylmethionine to guanidinoacetate.[9]

Materials:

-

Cell extracts (e.g., from fibroblasts, lymphoblasts)

-

[¹⁴C]S-adenosylmethionine

-

Guanidinoacetate

-

Tris-HCl buffer

-

HPLC system with a radioactivity detector

-

Scintillation fluid

Procedure:

-

Prepare cell extracts by homogenization and centrifugation.

-

Set up the reaction mixture containing cell extract, guanidinoacetate, and [¹⁴C]S-adenosylmethionine in Tris-HCl buffer.

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., perchloric acid).

-

Separate the radiolabeled creatine from the unreacted [¹⁴C]S-adenosylmethionine and other components using HPLC.

-

Quantify the amount of [¹⁴C]creatine formed using a radioactivity detector or by collecting fractions and performing liquid scintillation counting.

-

Calculate GAMT activity based on the amount of product formed per unit time per milligram of protein.

LC-MS/MS Method for GAMT Activity in Lymphocytes

This stable isotope dilution assay offers a non-radioactive and sensitive method for determining GAMT activity.[11]

Materials:

-

Lymphocyte cell lysate

-

¹³C₂-guanidinoacetate (stable isotope-labeled substrate)

-

²H₃-S-adenosylmethionine (stable isotope-labeled methyl donor)

-

Tris-HCl buffer (pH 8.5)

-

LC-MS/MS system

Procedure:

-

Isolate lymphocytes from whole blood.

-

Prepare cell homogenate.

-

The reaction mixture consists of the cell homogenate, 8 mmol/L ¹³C₂-guanidinoacetate, and 25 mmol/L ²H₃-S-adenosylmethionine in 200 mmol/L Tris-HCl buffer.

-

Incubate the reaction mixture for 2 hours at 37°C.

-

Take samples at the start and end of the incubation period.

-

Perform butylation of the formed ²H₃-¹³C₂-creatine.

-

Analyze the samples using LC-MS/MS to quantify the amount of labeled creatine produced.

-

GAMT activity is expressed as pmol of product formed per hour per milligram of protein.

HPLC Quantification of Guanidinoacetate and Creatine

This method allows for the simultaneous measurement of GAA and creatine in biological fluids.[12][13]

Materials:

-

Plasma, urine, or cerebrospinal fluid samples

-

Internal standards (e.g., deuterated creatine, ¹³C-labeled GAA)

-

Acetonitrile for protein precipitation

-

HPLC system with a UV or fluorescence detector

-

Derivatizing agent (e.g., benzoin for fluorescence detection)

Procedure:

-

Deproteinize samples by adding acetonitrile and centrifuging.

-

Add internal standards to the supernatant.

-

For fluorescence detection, derivatize the samples with benzoin.

-

Inject the prepared sample into the HPLC system.

-

Separate GAA and creatine using a reversed-phase column with an appropriate mobile phase.

-

Detect and quantify the analytes using a UV or fluorescence detector.

-

Calculate the concentrations of GAA and creatine based on the peak areas relative to the internal standards.

Conclusion

The endogenous production of this compound (creatine) is a fundamental biochemical process with significant implications for health and disease. This guide has provided a detailed overview of the biosynthetic pathway, the kinetics and regulation of the key enzymes AGAT and GAMT, and robust experimental protocols for their investigation. For researchers and drug development professionals, a deep understanding of these core principles is paramount for advancing our knowledge of creatine metabolism and for the rational design of therapeutic interventions for creatine deficiency syndromes and other related disorders. Future research focusing on the intricate regulatory networks and the development of novel high-throughput screening assays will further enhance our ability to modulate this critical metabolic pathway for therapeutic benefit.

References

- 1. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. rarediseases.org [rarediseases.org]

- 4. GAMT guanidinoacetate N-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Arginine:glycine_amidinotransferase [chemeurope.com]

- 7. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]

- 8. Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Guanidinoacetate methyltransferase (GAMT) deficiency: non-invasive enzymatic diagnosis of a newly recognized inborn error of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Guanidinoacetate and creatine plus creatinine assessment in physiologic fluids: an effective diagnostic tool for the biochemical diagnosis of arginine:glycine amidinotransferase and guanidinoacetate methyltransferase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

The Pivotal Role of Guanidinoacetate N-Methyltransferase (GAMT) in Cellular Energy Homeostasis and Neurological Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidinoacetate N-methyltransferase (GAMT) is a critical enzyme in the creatine biosynthesis pathway, catalyzing the final step of creatine production. This guide provides a comprehensive overview of GAMT's function, catalytic mechanism, and physiological significance. It delves into the profound clinical implications of GAMT deficiency, a rare but devastating inherited metabolic disorder. This document serves as a technical resource, offering detailed experimental protocols for studying GAMT and quantitative data on its kinetics and relevant biomarkers, to support ongoing research and the development of novel therapeutic strategies.

Core Function and Catalytic Mechanism of GAMT

Guanidinoacetate N-methyltransferase (EC 2.1.1.2) is a methyltransferase that plays an indispensable role in cellular energy metabolism.[1] Its primary function is to catalyze the methylation of guanidinoacetate (GAA) to form creatine, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[2] The reaction also yields S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation.[3]

The chemical reaction catalyzed by GAMT is as follows:

Guanidinoacetate + S-adenosyl-L-methionine → Creatine + S-adenosyl-L-homocysteine [4]

This reaction is the terminal and rate-limiting step in the de novo synthesis of creatine.[5] Creatine is subsequently phosphorylated to phosphocreatine, a high-energy phosphate compound that serves as a temporal and spatial energy buffer in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[5]

The catalytic mechanism of GAMT has been a subject of detailed investigation. Evidence from quantum mechanics/molecular mechanics studies suggests a concerted mechanism . In this model, the proton transfer from the nitrogen of GAA to an aspartate residue (Asp-134) in the enzyme's active site occurs simultaneously with the methyl group transfer from SAM to the same nitrogen atom of GAA.[6] This concerted action is believed to be more energetically favorable than a stepwise mechanism.[6]

Physiological Significance and Tissue Distribution

The GAMT gene is located on chromosome 19p13.3.[2] While GAMT is expressed in various tissues, its highest activity is found in the liver, which is the primary site of creatine synthesis in the body.[2] From the liver, creatine is transported via the bloodstream to tissues that have high energy requirements, most notably skeletal muscle and the brain.[5] The pancreas also exhibits significant GAMT activity.[7]

The creatine/phosphocreatine system is vital for:

-

Rapid ATP regeneration: Phosphocreatine can quickly donate its phosphate group to ADP to regenerate ATP during periods of high energy expenditure.[5]

-

Intracellular energy transport: The creatine kinase shuttle facilitates the transport of high-energy phosphate from the mitochondria to sites of ATP utilization.

-

Buffering of intracellular pH.

Clinical Relevance: GAMT Deficiency

Mutations in the GAMT gene lead to guanidinoacetate N-methyltransferase deficiency, an autosomal recessive inborn error of creatine metabolism.[8][9] This deficiency results in a dual biochemical pathology:

-

Cerebral Creatine Deficiency: The inability to synthesize creatine leads to a severe depletion of creatine and phosphocreatine in the brain.[10]

-

Accumulation of Guanidinoacetate (GAA): The substrate of GAMT, GAA, accumulates to toxic levels in the brain and other tissues.[8]

The clinical manifestations of GAMT deficiency are severe and primarily neurological, including:[8][11]

-

Intellectual disability

-

Developmental delay

-

Seizures that are often resistant to conventional antiepileptic drugs

-

Movement disorders, such as dystonia and chorea

-

Autistic-like behaviors

The neurotoxicity of GAA is a major contributor to the pathology of GAMT deficiency.[10] Early diagnosis and treatment are crucial to prevent irreversible neurological damage.[10] Treatment strategies focus on restoring cerebral creatine levels through oral creatine monohydrate supplementation and reducing GAA levels through dietary arginine restriction and ornithine supplementation.[10]

Quantitative Data

Kinetic Properties of GAMT

| Parameter | Substrate | Value | Species/Cell Type | Reference |

| Apparent Km | Guanidinoacetate | 9.5-14.8 µM | Human Fibroblasts/Lymphoblasts/Amniotic Cells | [12] |

| Apparent Km | S-adenosylmethionine | 68-78 µM | Human Fibroblasts/Lymphoblasts/Amniotic Cells | [12] |

| Enzyme Activity | 0.38-0.56 nmol/h/mg protein | Human Fibroblasts | [12] | |

| Enzyme Activity | 0.61-0.84 nmol/h/mg protein | Human Lymphoblasts | [12] | |

| Enzyme Activity | 0.38-0.56 nmol/h/mg protein | Human Amniotic Cells | [12] | |

| Enzyme Activity | 27-130 pmol/h/mg protein | Human Lymphocytes (isolated same day) | [13][14] | |

| Enzyme Activity | 15-146 pmol/h/mg protein | Human Lymphocytes (isolated next day) | [13][14] |

Metabolite Concentrations in Biological Fluids

Healthy Controls

| Analyte | Fluid | Concentration Range | Reference |

| Guanidinoacetate (GAA) | Plasma | 0.02 - 0.79 µmol/L | [15][16] |

| Urine | 3.1 - 311 µmol/L (age-dependent) | [1][16] | |

| CSF | Age-dependent, generally low nmol/L range | [1] | |

| Creatine | Plasma | 10 - 100 µmol/L (age-dependent) | [1][15] |

| Urine | Age-dependent | [1] | |

| CSF | Age-dependent | [1] |

GAMT Deficient Patients (Untreated)

| Analyte | Fluid | Concentration | Reference |

| Guanidinoacetate (GAA) | Plasma | Markedly elevated (e.g., 18.6 µmol/L) | [8][16] |

| Urine | Markedly elevated (e.g., 1783 µmol/L) | [16] | |

| CSF | Markedly elevated | [1][8] | |

| Creatine | Plasma | Low (e.g., 10.7 µmol/L) | [8][16] |

| Urine | Low | [8] | |

| CSF | Low | [1][8] |

Experimental Protocols

GAMT Enzyme Activity Assay in Lymphocytes by LC-MS/MS

This protocol is adapted from methodologies described for the non-invasive diagnosis of GAMT deficiency.[13][14]

Objective: To determine the catalytic activity of GAMT in isolated human lymphocytes.

Materials:

-

Whole blood collected in heparinized tubes

-

Ficoll-Paque for lymphocyte isolation

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Substrates: 13C2-guanidinoacetate and 2H3-S-adenosylmethionine (stable isotope-labeled)

-

Internal standard: 2H3-13C2-creatine

-

Acetonitrile for protein precipitation

-

Butanolic-HCl for derivatization

-

LC-MS/MS system

Procedure:

-

Lymphocyte Isolation: Isolate lymphocytes from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. Wash the isolated lymphocytes with PBS.

-

Cell Lysis: Resuspend the lymphocyte pellet in ice-cold lysis buffer. Sonicate or vortex vigorously to ensure complete cell lysis. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay.

-

Enzymatic Reaction: a. In a microcentrifuge tube, combine a specific amount of cell lysate (e.g., 50-100 µg of protein) with the reaction buffer. b. Add the stable isotope-labeled substrates (13C2-guanidinoacetate and 2H3-S-adenosylmethionine) to initiate the reaction. c. Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).

-

Reaction Termination and Sample Preparation: a. Stop the reaction by adding ice-cold acetonitrile to precipitate the proteins. b. Add the internal standard (2H3-13C2-creatine). c. Centrifuge to remove the precipitated protein. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Derivatize the dried residue by adding butanolic-HCl and incubating at 60°C. Evaporate the derivatization reagent.

-

LC-MS/MS Analysis: a. Reconstitute the derivatized sample in the mobile phase. b. Inject the sample into the LC-MS/MS system. c. Separate the analytes using a suitable C18 column with an appropriate mobile phase gradient. d. Detect and quantify the product (2H3-13C2-creatine) and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

Data Analysis: Calculate the amount of product formed and normalize it to the amount of protein used and the incubation time. Express the GAMT activity in pmol/h/mg of protein.

Quantification of Guanidinoacetate and Creatine in Plasma by LC-MS/MS

This protocol is based on established methods for the biochemical diagnosis of creatine deficiency syndromes.[15][17][18][19]

Objective: To accurately measure the concentrations of GAA and creatine in human plasma.

Materials:

-

Plasma collected in EDTA or heparin tubes

-

Acetonitrile

-

Internal standards: 13C2-GAA and d3-creatine

-

Butanolic-HCl for derivatization (optional, but can improve sensitivity)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: a. To a specific volume of plasma (e.g., 50 µL), add the internal standards (13C2-GAA and d3-creatine). b. Add a sufficient volume of ice-cold acetonitrile (e.g., 200 µL) to precipitate the plasma proteins. c. Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Derivatization (Optional): a. Transfer the supernatant to a new tube and evaporate to dryness. b. Add butanolic-HCl and incubate to form butyl esters of the analytes. c. Evaporate the derivatization reagent.

-

LC-MS/MS Analysis: a. Reconstitute the dried residue (derivatized or underivatized) in the initial mobile phase. b. Inject the sample into the LC-MS/MS system. c. Perform chromatographic separation on a C18 or HILIC column. d. Use electrospray ionization in positive mode and MRM to detect and quantify GAA, creatine, and their respective internal standards.

-

Quantification: Generate a standard curve using known concentrations of GAA and creatine. Calculate the concentrations of the analytes in the plasma samples by comparing their peak area ratios to the internal standards against the standard curve.

Recombinant Human GAMT Expression and Purification

This is a general protocol for expressing and purifying recombinant GAMT in E. coli, based on common molecular biology techniques.[7][20][21][22][23]

Objective: To produce purified, active recombinant human GAMT for in vitro studies.

Materials:

-

Expression vector containing the human GAMT cDNA (e.g., pET vector with a His-tag)

-

E. coli expression strain (e.g., BL21(DE3))

-

LB broth with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., PBS with lysozyme and protease inhibitors)

-

Sonication equipment

-

Ni-NTA affinity chromatography column

-

Wash and elution buffers for affinity chromatography

-

Dialysis tubing

-

Storage buffer (e.g., Tris buffer with glycerol)

Procedure:

-

Transformation: Transform the GAMT expression vector into the E. coli expression strain.

-

Expression: a. Inoculate a small culture of the transformed bacteria and grow overnight. b. Use the overnight culture to inoculate a larger volume of LB broth. c. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Continue to incubate the culture for several hours at a reduced temperature (e.g., 18-30°C) to improve protein solubility.

-

Cell Harvest and Lysis: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in ice-cold lysis buffer. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at high speed to pellet the insoluble cell debris. Collect the supernatant containing the soluble recombinant GAMT.

-

Purification: a. Load the soluble lysate onto a Ni-NTA affinity column pre-equilibrated with binding buffer. b. Wash the column extensively with wash buffer to remove non-specifically bound proteins. c. Elute the His-tagged GAMT protein using an elution buffer containing a high concentration of imidazole.

-

Dialysis and Storage: a. Dialyze the eluted protein against a storage buffer to remove imidazole and to buffer exchange. b. Determine the protein concentration and purity (e.g., by SDS-PAGE). c. Store the purified GAMT protein in aliquots at -80°C.

Visualizations

Caption: The two-step enzymatic pathway of creatine biosynthesis.

Caption: A typical experimental workflow for measuring GAMT activity.

References

- 1. Creatine and guanidinoacetate: diagnostic markers for inborn errors in creatine biosynthesis and transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Reactome | guanidinoacetate + S-adenosylmethionine => creatine + S-adenosylhomocysteine [reactome.org]

- 5. Long term follow-up in GAMT deficiency – Correlation of therapy regimen, biochemical and in vivo brain proton MR spectroscopy data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reaction mechanism of guanidinoacetate methyltransferase, concerted or step-wise - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdanderson.org [mdanderson.org]

- 8. Guanidino compounds in guanidinoacetate methyltransferase deficiency, a new inborn error of creatine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Guanidinoacetate Methyltransferase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 10. scielo.br [scielo.br]

- 11. creatineinfo.org [creatineinfo.org]

- 12. Guanidinoacetate methyltransferase (GAMT) deficiency: non-invasive enzymatic diagnosis of a newly recognized inborn error of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. flore.unifi.it [flore.unifi.it]

- 20. Engineering new metabolic pathways in isolated cells for the degradation of guanidinoacetic acid and simultaneous production of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. usbio.net [usbio.net]

- 22. medchemexpress.com [medchemexpress.com]

- 23. bosterbio.com [bosterbio.com]

The Intricate Relationship Between Guanidinoacetate and Creatine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine, a pivotal molecule in cellular energy metabolism, is synthesized endogenously through a well-defined two-step enzymatic pathway. This technical guide provides an in-depth exploration of this biosynthesis process, with a primary focus on the enzymatic conversion of guanidinoacetate to creatine. It will detail the key enzymes, their kinetics, and the intricate regulatory mechanisms that govern this vital pathway. Furthermore, this guide will furnish researchers with detailed experimental protocols for the assessment of enzyme activity and the quantification of relevant metabolites, alongside visual representations of the biochemical and regulatory pathways to facilitate a comprehensive understanding.

Introduction: The Central Role of Creatine in Cellular Bioenergetics

Creatine, chemically known as N-(aminoiminomethyl)-N-methylglycine, and its phosphorylated form, phosphocreatine, constitute a critical energy buffering and transport system in cells with high and fluctuating energy demands, such as skeletal muscle and neurons. The creatine kinase system facilitates the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP), thereby maintaining cellular energy homeostasis. The de novo synthesis of creatine is, therefore, a fundamental biological process. This synthesis primarily involves two key enzymatic steps, starting from the amino acids arginine and glycine. The final and committing step in this pathway is the methylation of guanidinoacetate.

The Biochemical Pathway of Creatine Biosynthesis

The endogenous synthesis of creatine is a two-step process that predominantly occurs in the kidneys and liver, involving the interplay of two crucial enzymes: L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).

Step 1: Formation of Guanidinoacetate by AGAT

The initial step in creatine biosynthesis is the formation of guanidinoacetate (GAA), also known as glycocyamine. This reaction is catalyzed by L-arginine:glycine amidinotransferase (AGAT; EC 2.1.4.1) and involves the transfer of an amidino group from L-arginine to glycine. The products of this reaction are L-ornithine and guanidinoacetate.[1][2] AGAT is primarily located in the mitochondria of kidney and pancreas cells.[2]

Step 2: Methylation of Guanidinoacetate to Creatine by GAMT

The second and final step is the methylation of guanidinoacetate to form creatine. This reaction is catalyzed by guanidinoacetate N-methyltransferase (GAMT; EC 2.1.1.2), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2] GAMT transfers the methyl group from SAM to the nitrogen atom of the guanidino group of GAA, yielding creatine and S-adenosyl-L-homocysteine (SAH).[2] GAMT is predominantly found in the cytoplasm of liver and pancreas cells.[1][2] The product of this reaction, creatine, is then transported via the bloodstream to tissues with high energy requirements.

It is important to clarify the terminology used in the user's request. "Methyl 2-guanidinoacetate" is chemically synonymous with creatine. Guanidinoacetate is 2-guanidinoacetic acid, and its methylation results in the formation of creatine.

Quantitative Data

The efficiency and capacity of the creatine biosynthesis pathway are determined by the kinetic properties of its enzymes and the cellular concentrations of its substrates and products.

Enzyme Kinetics

The Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the key enzymes in creatine biosynthesis provide insight into their substrate affinity and catalytic efficiency.

| Enzyme | Substrate | Km Value (Human) | Vmax Value (Human) | Organism/Tissue Source for Vmax |

| Arginine:Glycine Amidinotransferase (AGAT) | L-Arginine | ~2.7 mM | Data not available in searched results. | - |

| Glycine | ~2.1 mM | |||

| Guanidinoacetate N-Methyltransferase (GAMT) | Guanidinoacetate (GAA) | 9.5-14.8 µM | 0.08 ± 0.02 µmol/min/mg | Recombinant Human GAMT |

| S-Adenosyl-L-Methionine (SAM) | 68-78 µM |

Metabolite Concentrations

The physiological and pathological concentrations of creatine and its precursors are critical indicators of the biosynthesis pathway's status. Deficiencies in AGAT or GAMT lead to characteristic changes in the levels of these metabolites.

| Metabolite | Condition | Plasma Concentration | Urine Concentration |

| Guanidinoacetate (GAA) | Normal | 1.16 ± 0.59 µmol/L | 311 ± 191 µmol/L |

| AGAT Deficiency | 0.01-0.04 µmol/L | 2.4-5.8 µmol/L | |

| GAMT Deficiency | 18.6 µmol/L | 1783 µmol/L | |

| Creatine + Creatinine | Normal | 79 ± 38 µmol/L | 9.9 ± 4.1 mmol/L |

| AGAT Deficiency | 15-29 µmol/L | 2.1-3.3 mmol/L | |

| GAMT Deficiency | 10.7 µmol/L | 2.1 mmol/L |

Table 2: Plasma and urine concentrations of guanidinoacetate and creatine + creatinine in normal and deficient states.[3]

Experimental Protocols

Accurate measurement of enzyme activity and metabolite concentrations is essential for studying creatine biosynthesis and diagnosing related disorders.

AGAT Enzyme Activity Assay (Spectrophotometric Method)

This protocol is adapted from methods that measure the production of ornithine.

Principle: The activity of AGAT is determined by measuring the rate of ornithine production from arginine and glycine. Ornithine can be quantified spectrophotometrically after reaction with ninhydrin.

Materials:

-

Cell or tissue lysate

-

Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.4

-

Substrate Solution: 50 mM L-Arginine and 50 mM Glycine in Assay Buffer

-

Stopping Solution: 10% (w/v) Trichloroacetic Acid (TCA)

-

Ninhydrin Reagent

-

Ornithine standards

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.

-

In a microcentrifuge tube, add 50 µL of lysate (containing a known amount of protein).

-

Pre-incubate the lysate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the pre-warmed Substrate Solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 100 µL of ice-cold Stopping Solution.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for ornithine quantification using a ninhydrin-based colorimetric assay.

-

Measure the absorbance at the appropriate wavelength (typically 570 nm) and calculate the amount of ornithine produced by comparing to a standard curve.

-

Express AGAT activity as nmol of ornithine produced per hour per mg of protein.

GAMT Enzyme Activity Assay (HPLC-UV Method)

This protocol is based on the quantification of creatine produced from GAA and SAM.

Principle: The activity of GAMT is determined by measuring the rate of creatine formation. Creatine is separated from the reaction mixture by High-Performance Liquid Chromatography (HPLC) and quantified by UV detection.[4]

Materials:

-

Cell or tissue lysate

-

Assay Buffer: 0.2 M Tris-HCl buffer, pH 8.5

-

Substrate Solution: 10 mM Guanidinoacetate (GAA) and 5 mM S-Adenosyl-L-Methionine (SAM) in Assay Buffer

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile Phase: A suitable buffered aqueous/organic mobile phase for separating creatine.

-

Creatine standards

Procedure:

-

Prepare cell or tissue lysates and determine the protein concentration.

-

In a microcentrifuge tube, combine 100 µg of protein from the lysate with the Substrate Solution in a final volume of 200 µL in Assay Buffer.

-

Incubate the reaction mixture at 37°C for 2 hours.

-

Terminate the reaction by adding a suitable quenching agent (e.g., perchloric acid) and then neutralizing.

-

Centrifuge to remove precipitated protein.

-

Filter the supernatant and inject a defined volume into the HPLC system.

-

Separate creatine from other components on the C18 column.

-

Detect creatine by UV absorbance at approximately 210 nm.

-

Quantify the amount of creatine produced by comparing the peak area to a standard curve generated with known concentrations of creatine.

-

Express GAMT activity as pmol or nmol of creatine produced per hour per mg of protein.

HPLC Analysis of Creatine and Guanidinoacetate in Biological Fluids

Principle: Creatine and guanidinoacetate in plasma or urine can be quantified using HPLC with pre-column derivatization and fluorescence detection for enhanced sensitivity.[3]

Materials:

-

Plasma or urine samples

-

Internal Standards (e.g., deuterated creatine and 13C-labeled GAA)

-

Derivatization Reagent (e.g., benzoin)

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

Appropriate mobile phase for gradient or isocratic elution

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma or urine samples.

-

For plasma, precipitate proteins using a suitable agent (e.g., acetonitrile or perchloric acid).

-

Centrifuge to pellet the precipitated proteins.

-

For urine, dilute the sample with water.

-

Add a known amount of internal standard to the supernatant (for plasma) or diluted urine.

-

-

Derivatization:

-

Mix a specific volume of the prepared sample with the derivatization reagent.

-

Incubate the mixture under conditions optimized for the derivatization reaction (e.g., specific temperature and time).

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the derivatized analytes on the C18 column using a suitable mobile phase gradient.

-

Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

-

Quantification:

-

Identify the peaks corresponding to creatine and GAA based on their retention times compared to standards.

-

Calculate the concentration of each analyte by relating its peak area to the peak area of the internal standard and comparing this ratio to a calibration curve.

-

Visualizations of Pathways and Workflows

Visual representations are indispensable tools for understanding complex biological processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the creatine biosynthesis pathway, a representative experimental workflow, and the regulatory signaling network.

References

- 1. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]

- 2. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. Determination of equilibria constants of arginine:glycine amidinotransferase (AGAT)-catalyzed reactions using concentrations of circulating amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering new metabolic pathways in isolated cells for the degradation of guanidinoacetic acid and simultaneous production of creatine - PMC [pmc.ncbi.nlm.nih.gov]

The Tale of Two Guanidino Compounds: A Technical Dissection of Guanidinoacetic Acid and its Methyl Ester

For Immediate Release

[City, State] – In the intricate world of biochemistry and drug development, the distinction between structurally similar molecules can have profound implications for biological activity, bioavailability, and therapeutic potential. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the key differences between two such molecules: guanidinoacetic acid (GAA) and its derivative, methyl 2-guanidinoacetate. While both share a common guanidino backbone, the presence of a methyl ester in the latter fundamentally alters its physicochemical and biological profile.

Core Chemical and Physical Distinctions

Guanidinoacetic acid, also known as glycocyamine, is a naturally occurring amino acid derivative that serves as the direct precursor to creatine, a vital molecule in cellular energy metabolism.[1] Chemically, it is characterized by a guanidino group attached to a glycine backbone. This compound, as its name suggests, is the methyl ester of GAA. This seemingly minor structural modification—the substitution of a carboxylic acid proton with a methyl group—leads to significant differences in their properties.

A summary of their key chemical and physical properties is presented in Table 1.

| Property | Guanidinoacetic Acid (GAA) | This compound | Reference |

| Synonyms | Glycocyamine, N-Amidinoglycine | Methyl guanidinoacetate | [2] |

| Molecular Formula | C₃H₇N₃O₂ | C₄H₉N₃O₂ | [2][3] |

| Molecular Weight | 117.11 g/mol | 131.13 g/mol | [2][3] |

| IUPAC Name | 2-Guanidinoacetic acid | This compound | [2][3] |

| CAS Number | 352-97-6 | 11332686 | [2][3] |

| Physical State | Crystalline solid | Predicted solid | [3][4] |

| Water Solubility | Soluble | Predicted to be less soluble than GAA | [4] |

| pKa (Strongest Acidic) | ~3.4 | Not experimentally determined | [5] |

| pKa (Strongest Basic) | ~12.2 | Not experimentally determined | [5] |

Note: Experimental data for this compound is limited. Some properties are predicted based on its chemical structure.

The esterification of the carboxyl group in this compound is expected to decrease its polarity and water solubility compared to the highly polar and water-soluble guanidinoacetic acid.[4] This change in polarity can have significant consequences for its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

The Biological Landscape: Creatine Biosynthesis and Beyond

Guanidinoacetic acid plays a well-established and critical role in the endogenous synthesis of creatine.[6] This two-step enzymatic process is fundamental to maintaining cellular energy homeostasis, particularly in tissues with high energy demands such as muscle and brain.

The established creatine biosynthesis pathway is as follows:

-

Formation of Guanidinoacetic Acid (GAA): The enzyme L-arginine:glycine amidinotransferase (AGAT), primarily found in the kidneys and pancreas, catalyzes the transfer of an amidino group from arginine to glycine, forming GAA and ornithine.[6]

-

Methylation to Creatine: Guanidinoacetate N-methyltransferase (GAMT), located predominantly in the liver, then methylates GAA using S-adenosylmethionine (SAM) as the methyl donor to produce creatine.[4][6]

The biological fate of this compound is not as well-defined in the scientific literature. As an ester, it is plausible that it could act as a prodrug for GAA, being hydrolyzed by esterase enzymes in the body to release GAA. However, the efficiency and location of such a conversion are currently unknown. If hydrolyzed to GAA, it would then be expected to enter the creatine biosynthesis pathway.

Below is a diagram illustrating the established metabolic pathway of guanidinoacetic acid.

Caption: Metabolic pathway of guanidinoacetic acid to creatine.

Experimental Methodologies for Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of GAA.[8]

-

Principle: The sample is passed through a column containing a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

-

Protocol Outline (for GAA in Urine):

-

Sample Preparation: Urine samples are typically diluted and may undergo a derivatization step to enhance detection.

-

Chromatographic Separation: A C18 reversed-phase column is commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Detection: Detection can be achieved using UV-Vis, fluorescence, or mass spectrometry detectors. Fluorescence detection often requires pre- or post-column derivatization.

-

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), offers high sensitivity and specificity for the analysis of GAA.[9][10]

-

Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

Protocol Outline (LC-MS/MS for GAA in Plasma):

-

Sample Preparation: Plasma proteins are precipitated using an organic solvent (e.g., methanol). An internal standard (e.g., isotopically labeled GAA) is added for accurate quantification.

-

LC Separation: The supernatant is injected into an LC system for chromatographic separation.

-

MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The precursor ion corresponding to GAA is selected and fragmented, and a specific product ion is monitored for quantification (Selected Reaction Monitoring - SRM).

-

The workflow for a typical LC-MS/MS analysis is depicted below.

Caption: General workflow for LC-MS/MS analysis of guanidino compounds.

Future Directions and Unanswered Questions

The comparative analysis of guanidinoacetic acid and this compound highlights a significant knowledge gap regarding the latter. While the biochemistry of GAA is well-established, the pharmacological and metabolic profile of its methyl ester remains largely unexplored. Future research should focus on:

-

Synthesis and Characterization: Development of efficient and scalable synthetic routes for this compound and thorough characterization of its physicochemical properties.

-

In Vitro and In Vivo Studies: Comparative studies to evaluate the membrane permeability, enzymatic stability, and conversion of this compound to GAA in various biological systems.

-

Pharmacokinetic and Pharmacodynamic Profiling: Elucidation of the ADME properties and the biological effects of this compound to determine its potential as a therapeutic agent or a research tool.

References

- 1. Guanidinoacetate methyltransferase (GAMT) deficiency diagnosed by proton NMR spectroscopy of body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Creatine - Wikipedia [en.wikipedia.org]

- 7. Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C4H9N3O2 | CID 11332686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hrsa.gov [hrsa.gov]

The Natural Occurrence of Methyl 2-Guanidinoacetate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-guanidinoacetate, more commonly known as creatine, is a naturally occurring nitrogenous organic acid pivotal to cellular energy homeostasis. Synthesized endogenously and obtained from dietary sources, creatine is fundamental to the rapid regeneration of adenosine triphosphate (ATP) in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. This technical guide provides an in-depth overview of the biosynthesis, distribution, and physiological roles of creatine in biological systems. It presents quantitative data on its concentration in various human tissues and biofluids, details common analytical methodologies for its quantification, and illustrates key metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential and metabolic significance of this vital compound.

Introduction